Ethyl 7-chloro-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-chloro-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate is an organic compound with the molecular formula C14H11ClFNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichloro-5-fluorobenzoylacetate.
Cyclization: This intermediate undergoes cyclization to form the quinoline ring structure.
Esterification: The final step involves esterification to form the ethyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. Common solvents used include dichloromethane, dimethyl sulfoxide (DMSO), ethyl acetate, and methanol. The reactions are typically carried out at controlled temperatures and may involve catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
Ethyl 7-chloro-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs such as fluoroquinolone antibiotics.
Industry: It is utilized in the production of various chemical products and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate: Another quinoline derivative with similar properties.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid:
Levofloxacin ethyl ester: A derivative of levofloxacin, a broad-spectrum antibiotic
Uniqueness
Ethyl 7-chloro-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of chloro and fluoro substituents enhances its antimicrobial activity compared to other quinoline derivatives .
Properties
IUPAC Name |
ethyl 7-chloro-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3/c1-3-19-13(18)8-6-16(2)11-5-9(14)10(15)4-7(11)12(8)17/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYALAODIRHACHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.